(6-Methoxypyrazin-2-YL)methanamine
Description
(6-Methoxypyrazin-2-YL)methanamine is a primary amine featuring a pyrazine ring substituted with a methoxy group at the 6-position and a methanamine group at the 2-position. Its molecular formula is C₇H₉N₃O, with a molecular weight of 151.17 g/mol (calculated). The compound’s CAS registry number is 1187221-99-3 , and it is commercially available at 95% purity from suppliers like AK Scientific, though listed as discontinued by CymitQuimica . The dihydrochloride salt form (CAS 2137793-02-1) is also documented, likely enhancing solubility for research applications .
Pyrazine derivatives are known for their aromatic nitrogen-containing heterocycles, which influence electronic properties and biological activity. The methoxy group in this compound may enhance lipophilicity, while the primary amine enables participation in covalent bonding or coordination chemistry.
Properties
IUPAC Name |
(6-methoxypyrazin-2-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-10-6-4-8-3-5(2-7)9-6/h3-4H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHLPTOONCZPHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CN=C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Methoxypyrazin-2-YL)methanamine typically involves the following steps:
Starting Material: The synthesis begins with 2-chloropyrazine.
Methoxylation: The 2-chloropyrazine undergoes a methoxylation reaction to introduce the methoxy group at the 6th position, forming 2-chloro-6-methoxypyrazine.
Amination: The 2-chloro-6-methoxypyrazine is then subjected to an amination reaction using ammonia or an amine source to replace the chlorine atom with an amine group, resulting in (6-Methoxypyrazin-2-YL)methanamine.
Industrial Production Methods: Industrial production methods for (6-Methoxypyrazin-2-YL)methanamine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: (6-Methoxypyrazin-2-YL)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy and amine groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while substitution reactions can produce various substituted pyrazine derivatives.
Scientific Research Applications
(6-Methoxypyrazin-2-YL)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (6-Methoxypyrazin-2-YL)methanamine involves its interaction with specific molecular targets. The methoxy and amine groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazine Derivatives
2-Ethenyl-6-methylpyrazine
(3,6-Dichloropyridazin-4-yl)methanamine
- CAS: Not explicitly provided (discontinued product from AK Scientific) .
- Formula : Likely C₅H₅Cl₂N₃ (inferred from name).
- Key Differences :
- Pyridazine ring (two adjacent nitrogen atoms) vs. pyrazine (para nitrogens).
- Electron-withdrawing chlorine substituents reduce basicity of the amine compared to the methoxy group in the target compound.
Pyridine Derivatives
[6-(2-Methoxyethoxy)pyridin-3-yl]methanamine
- CAS : 1016724-24-5
- Formula : C₉H₁₄N₂O₂
- Molecular Weight : 182.22 g/mol
- Key Differences: Pyridine ring with a methoxyethoxy side chain. Larger molecular weight and increased oxygen content may improve solubility in polar solvents. Documented under multiple synonyms (e.g., CHEMBL4573896), indicating broader industrial or research interest .
Triazolopyridazine Derivatives
2-[[3-(4-Methoxyphenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine
Discontinued or Limited-Availability Compounds
- (6-Methoxypyrazin-2-YL)methanamine : Discontinued by CymitQuimica , suggesting synthesis challenges or niche applications.
- 2,4,5-Trichloro-N-(3,4-dimethoxyphenethyl)benzenesulfonamide (CAS: 1187221-99-3): Another discontinued sulfonamide derivative, emphasizing the transient availability of specialized amines .
Key Research and Commercial Insights
- Solubility : The dihydrochloride salt form of (6-Methoxypyrazin-2-YL)methanamine suggests prioritization of aqueous solubility for biological assays .
- Synthetic Challenges : Discontinuation by suppliers may reflect difficulties in methoxy-pyrazine synthesis or purification .
- Structural Trends : Amine-containing heterocycles with electron-donating groups (e.g., methoxy) are prioritized in drug discovery for enhanced bioavailability.
Biological Activity
(6-Methoxypyrazin-2-YL)methanamine is an organic compound characterized by a methoxy group attached to a pyrazine ring, specifically at the 6-position. Its molecular formula is C₆H₉N₃O, and it has a molecular weight of 139.15 g/mol. This compound has garnered attention for its potential biological activities, particularly as a phosphodiesterase type 1 (PDE1) inhibitor, which plays a crucial role in various therapeutic areas, including cardiovascular diseases and neurodegenerative disorders.
The biological activity of (6-Methoxypyrazin-2-YL)methanamine is primarily attributed to its ability to inhibit phosphodiesterase enzymes. This inhibition can lead to increased levels of cyclic nucleotides, such as cyclic AMP (cAMP) and cyclic GMP (cGMP), which are critical in modulating various cellular signaling pathways. These pathways are involved in processes like inflammation, cell proliferation, and apoptosis.
In Vitro Studies
Preliminary studies suggest that (6-Methoxypyrazin-2-YL)methanamine may interact with various biological targets due to its structural characteristics. The presence of the methoxy and amine functional groups allows for hydrogen bonding and π-π stacking interactions with aromatic residues in proteins. Such interactions could enhance the compound's binding affinity to specific enzymes or receptors.
Cytotoxicity and Anticancer Activity
Research indicates that (6-Methoxypyrazin-2-YL)methanamine exhibits cytotoxic effects against several cancer cell lines. For instance, studies have shown that compounds with similar structures exhibit significant activity against melanoma and renal cancer cell lines, suggesting a potential role for (6-Methoxypyrazin-2-YL)methanamine in cancer therapy .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | ΔGI (%) |
|---|---|
| MALME-3M (Melanoma) | 20.0 |
| A498 (Renal Cancer) | 24.1 |
| SNB-75 (CNS Cancer) | 19.3 |
| HOP-92 (Non-Small Cell Lung Cancer) | 25.9 |
Structure-Activity Relationship (SAR)
The unique structure of (6-Methoxypyrazin-2-YL)methanamine influences its biological activity. The methoxy group at the 6-position is critical for maintaining potency against specific targets. Comparative studies with structurally similar compounds have highlighted how variations in substituents can alter biological activity profiles.
PDE Inhibition
In vitro assays have demonstrated that (6-Methoxypyrazin-2-YL)methanamine effectively inhibits PDE1 activity, leading to elevated cAMP levels in cellular models. This elevation is associated with enhanced cellular responses related to growth and survival, indicating potential therapeutic applications in conditions characterized by impaired signaling pathways .
Anticancer Potential
A study investigating the anticancer properties of related pyrazine derivatives found that compounds with similar structural features exhibited significant cytotoxicity across multiple cancer cell lines. The findings suggest that (6-Methoxypyrazin-2-YL)methanamine may possess comparable efficacy against various tumors, warranting further exploration into its use as a chemotherapeutic agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
